![molecular formula C17H21N3O2S B4821285 1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid](/img/structure/B4821285.png)
1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid
Description
The compound under discussion is a structurally complex molecule featuring a tetrahydro[1]benzothieno[2,3-d]pyrimidinyl core attached to a piperidinecarboxylic acid moiety. This class of compounds has attracted significant attention due to their potential biological activities and their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related tetrahydro[1]benzothieno[2,3-d]pyrimidin derivatives often involves multistep reactions, including acylation, hydrolysis, and cyclocondensation processes. Tolkunov et al. (2013) describe the synthesis of similar compounds through acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione using acetic and propionic anhydride, followed by hydrolysis and cyclocondensation with aromatic amine hydrochlorides to produce the desired derivatives (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
Molecular Structure Analysis
The molecular structure of benzothieno[2,3-d]pyrimidin derivatives, including the presence of planar and slightly distorted conformations within their crystal structures, has been detailed by Peeters, Blaton, & Ranter (1993), who studied the crystal structure of a related compound, revealing insights into the spatial arrangement and potential reactive sites of these molecules (Peeters, Blaton, & Ranter, 1993).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes their ability to undergo various reactions, such as reductions and condensations, to form new derivatives with potential biological activities. Narayana et al. (2006) demonstrated the conversion of related compounds into Schiff bases, showcasing their chemical versatility (Narayana, Ashalatha, Raj, & Kumari, 2006).
Physical Properties Analysis
While specific details on the physical properties of "1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid" were not directly found, related research by Ziaulla et al. (2012) on similar compounds can provide insights into their solubility, melting points, and crystalline structures, which are crucial for understanding their behavior in biological systems (Ziaulla, Banu, Panchamukhi, Khazi, & Begum, 2012).
Chemical Properties Analysis
The chemical properties, including the reactivity, stability, and potential biological activity of these compounds, are of significant interest. The synthesis and antimicrobial activity assessment of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives by Soliman et al. (2009) highlight the importance of substituents on the benzothieno[2,3-d]pyrimidine core for determining their chemical properties and potential applications in drug discovery (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).
properties
IUPAC Name |
1-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-10-18-15(20-8-6-11(7-9-20)17(21)22)14-12-4-2-3-5-13(12)23-16(14)19-10/h11H,2-9H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKBNFMMSFIGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCC(CC4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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